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Infigratinib Safety Profile from FAERS Analysis

The following table summarizes the key findings from a pharmacovigilance study of Infigratinib using the

FDA Adverse Event Reporting System (FAERS) database [1].

Aspect Findings from FAERS Analysis (2023 Study)
Study Period May 28, 2021 - September 30, 2022 [1]
Total Reports 149 AE reports initially retrieved; 36 reports included after data cleaning [1]

Most Common AEs (by  Gastrointestinal disorders (N=26) and Skin and subcutaneous tissue
SOC) disorders (N=21) [1]

| Signal Strength (SOC) | GI: ROR=26.03, PRR=8.44, IC=3.08 Skin: ROR=92.13, PRR=40.41, IC=5.34 [1]
| | Unexpected AEs | Dehydration and Skin Exfoliation (not listed on the drug label but had high signal
intensities) [1] | | Correlation with Doese | Dose differed significantly between severe and non-severe reports

(113.82 mg vs. 125 mg; p<0.001) [1] |
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Safety of Other FGFR/IDH1 Inhibitors in
Cholangiocarcinoma

A 2025 systematic review offers a high-level overview of the safety profiles for other targeted therapies used

in cholangiocarcinoma [2]. The table below consolidates this information for comparison.

Common Adverse N
Drug Name  Target Notable Safety Findings
Events (AEs)

Pemigatinib FGFR Alopecia, diarrhea, fatigue, Hyperphosphatemia, hypophosphatemia,
inhibitor [2] dysgeusia [2] ocular disorders [2]

Futibatinib FGFR Alopecia, diarrhea, fatigue, Hyperphosphatemia, hypophosphatemia,
inhibitor [2] dysgeusia [2] ocular disorders [2]

Ivosidenib IDH1 Information not specified in  Dose-dependent prolongation of the QTc
inhibitor [2] detail [2] interval [2]

Key Contextual and Methodological Notes

e FDA Approval Status: The U.S. Food and Drug Administration (FDA) has withdrawn the approval of
Infigratinib for cholangiocarcinoma. This decision was made at the request of the sponsor, Helsinn
Healthcare SA, due to difficulties in patient recruitment for a confirmatory trial and commercial
viability, not necessarily based on new safety findings [3].

¢ Mechanism of Action: Infigratinib is a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor,
specifically targeting FGFR1, FGFR2, and FGFR3. Its action blocks the FGFR signaling pathway,
which is crucial in certain cancers but also leads to on-target toxicities like hyperphosphatemia [4].

¢ FAERS Methodology: The provided safety data for Infigratinib comes from a disproportionality
analysis. This method compares the frequency of a specific adverse event report for a target drug
against the reporting frequency for all other drugs in the database to detect potential safety signals
[1]. The study used three standard algorithms: Reporting Odds Ratio (ROR), Proportional Reporting
Ratio (PRR), and Information Component (IC) [1].
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FGFR Signaling Pathway and Pharmacovigilance
Workflow

The following diagrams, created using Graphviz, illustrate the core concepts discussed in this guide.
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Pharmacovigilance Analysis Workflow
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How to Proceed with a Deeper Comparison

The available information provides a solid foundation for understanding Infigratinib's safety but is

insufficient for a full, head-to-head comparison. For a more comprehensive analysis, you could:

e Consult Drug Prescribing Information: For direct, detailed comparisons of common adverse events
and laboratory abnormalities, the official prescribing information (label) for each drug (Pemigatinib,

Futibatinib, Ivosidenib) is an authoritative source.
e Search for Network Meta-Analyses: Look for published network meta-analyses that statistically pool

safety data from multiple clinical trials of these agents. This type of study is specifically designed for
comparative effectiveness and safety when head-to-head trials are lacking.

e Leverage Other Pharmacovigilance Databases: Analyses from other large databases, such as the
WHO's VigiBase, could provide additional signals and validation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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